molecular formula C22H23N3O2 B12185310 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B12185310
M. Wt: 361.4 g/mol
InChI Key: HVPCUPIEQHHZLA-UHFFFAOYSA-N
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Description

1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Indole Core: : The indole core can be synthesized through a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction yields the corresponding indole derivative .

  • Introduction of the Benzyl Group: : The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like dimethylformamide (DMF).

  • Attachment of the Cyclopropylcarbonyl Group: : The cyclopropylcarbonyl group can be attached through an acylation reaction using cyclopropylcarbonyl chloride and a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (DCM).

  • Formation of the Final Product: : The final product, this compound, can be obtained by coupling the intermediate compounds using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like DCM.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity and leading to various biological effects . The presence of the carboxamide moiety in the indole derivative enhances its binding affinity to these targets, making it a potent inhibitor of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
  • 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxylate
  • 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxylic acid

Uniqueness

1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific chemical structure, which includes a benzyl group, a cyclopropylcarbonyl group, and an indole core. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-benzyl-N-[2-(cyclopropanecarbonylamino)ethyl]indole-3-carboxamide

InChI

InChI=1S/C22H23N3O2/c26-21(17-10-11-17)23-12-13-24-22(27)19-15-25(14-16-6-2-1-3-7-16)20-9-5-4-8-18(19)20/h1-9,15,17H,10-14H2,(H,23,26)(H,24,27)

InChI Key

HVPCUPIEQHHZLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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